21-Hydroxyeplerenone

Vue d'ensemble

Description

La 21-Hydroxyéplérénone est un métabolite de l'éplérénone, qui est un antagoniste sélectif du récepteur de l'aldostérone. L'éplérénone est principalement utilisée dans le traitement de l'insuffisance cardiaque chronique et de l'hypertension artérielle. Le composé agit en bloquant la liaison de l'aldostérone à son récepteur, réduisant ainsi la pression artérielle et prévenant les dommages cardiovasculaires .

Méthodes De Préparation

La préparation de la 21-Hydroxyéplérénone implique plusieurs voies de synthèse. Une méthode courante comprend la réaction de déshydratation de l'acide 17alpha-pregn-4-ène-7alpha,21-dicarboxylique-11alpha,17beta-dihydroxy-3-oxo-gamma-lactone-7-méthyl ester en présence de pentachlorure de phosphore et de trihalogénure de bore. Cette réaction donne l'acide 17alpha-pregn-4,9(11)-diène-7alpha,21-dicarboxylique-17beta-hydroxyle-3-oxo-gamma-lactone et l'ester 7-méthyle, qui est ensuite soumis à une époxydation pour obtenir l'éplérénone . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté, atteignant souvent une pureté du produit allant jusqu'à 99,5 % .

Analyse Des Réactions Chimiques

La 21-Hydroxyéplérénone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

4. Applications de la recherche scientifique

La 21-Hydroxyéplérénone a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé de référence dans l'étude des antagonistes du récepteur de l'aldostérone.

Biologie : Elle est utilisée pour étudier les effets de l'aldostérone sur les processus cellulaires.

Médecine : Elle est utilisée dans le développement de nouveaux traitements de l'hypertension et de l'insuffisance cardiaque.

Industrie : Elle est utilisée dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments

5. Mécanisme d'action

La 21-Hydroxyéplérénone exerce ses effets en se liant au récepteur minéralocorticoïde, bloquant ainsi la liaison de l'aldostérone. Cette inhibition empêche l'activation du système rénine-angiotensine-aldostérone (RAAS), conduisant à une réduction de la pression artérielle et à une diminution des dommages cardiovasculaires. Les cibles moléculaires impliquées comprennent le récepteur minéralocorticoïde et diverses voies de signalisation en aval .

Applications De Recherche Scientifique

21-Hydroxy Eplerenone has several scientific research applications:

Chemistry: It is used as a reference compound in the study of aldosterone receptor antagonists.

Biology: It is used to study the effects of aldosterone on cellular processes.

Medicine: It is used in the development of new treatments for hypertension and heart failure.

Industry: It is used in the production of pharmaceuticals and as a research tool in drug development

Mécanisme D'action

21-Hydroxy Eplerenone exerts its effects by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone. This inhibition prevents the activation of the renin-angiotensin-aldosterone system (RAAS), leading to reduced blood pressure and decreased cardiovascular damage. The molecular targets involved include the mineralocorticoid receptor and various downstream signaling pathways .

Comparaison Avec Des Composés Similaires

La 21-Hydroxyéplérénone est structurellement similaire à d'autres antagonistes de l'aldostérone tels que la spironolactone et la canrénone. Elle est plus sélective pour le récepteur minéralocorticoïde et présente moins d'effets secondaires liés aux récepteurs des androgènes et de la progestérone. Cette sélectivité en fait un choix privilégié pour les patients atteints d'insuffisance cardiaque et d'hypertension .

Composés similaires

- Spironolactone

- Canrénone

- Dros spirénone

Ces composés partagent des mécanismes d'action similaires mais diffèrent dans leur sélectivité et leurs profils d'effets secondaires.

Activité Biologique

21-Hydroxyeplerenone is a significant metabolite of eplerenone, a selective mineralocorticoid receptor antagonist (MRA) used primarily in the management of hypertension and heart failure. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Eplerenone, and by extension its metabolite this compound, functions by binding to mineralocorticoid receptors (MR) in various tissues, including the kidneys, heart, and blood vessels. This action inhibits the effects of aldosterone, leading to increased sodium excretion and decreased blood pressure. The metabolic pathway of eplerenone involves conversion to several metabolites, with this compound being one of the primary ones identified in human liver microsomes .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is formed through the metabolism of eplerenone primarily by cytochrome P450 enzymes CYP3A4 and CYP3A5. Studies have shown that the clearance rates for eplerenone metabolites are significant, with 21-hydroxy metabolites accounting for a considerable proportion of total clearance .

| Parameter | Value |

|---|---|

| Metabolite | This compound |

| Formation | CYP3A4 and CYP3A5 mediated |

| Clearance Contribution | 93.4% from 6β-hydroxy and 21-hydroxy metabolites |

Effects on Blood Pressure

Clinical studies have demonstrated that eplerenone effectively reduces systolic and diastolic blood pressure in hypertensive patients. The role of this compound in this context remains less directly studied but is likely significant due to its pharmacological relationship with eplerenone. In animal models, such as spontaneously hypertensive rats (SHR), treatment with eplerenone has shown notable reductions in blood pressure, which may also be attributed to its metabolites .

Impact on Cardiac Function

Eplerenone has been shown to exert cardioprotective effects independent of blood pressure reduction. It improves left ventricular remodeling after myocardial infarction, a benefit that could extend to its metabolite, this compound. Research indicates that MR antagonism can mitigate cardiac fibrosis induced by aldosterone and salt .

Case Studies

- Hypertensive Patients : A study involving hypertensive patients treated with eplerenone reported significant reductions in blood pressure without adverse anti-androgenic effects, suggesting a favorable safety profile for both eplerenone and its metabolites like this compound .

- Animal Models : In SHR models treated with eplerenone, histological analyses revealed increased Ki-67 expression in aldosterone-secreting cells, indicating enhanced cell proliferation linked to MR antagonism. This effect was also observed with the presence of this compound .

Comparative Analysis with Other MRAs

When compared to spironolactone, another well-known MRA, eplerenone (and by extension its metabolite) exhibits a more selective action on mineralocorticoid receptors without significant androgenic activity. Spironolactone has shown broader effects on steroid hormone biosynthesis, which are not observed with eplerenone or its metabolites .

Propriétés

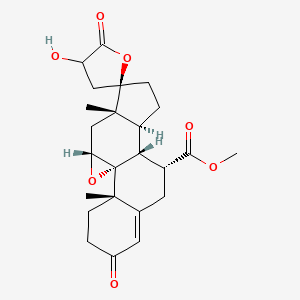

IUPAC Name |

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O7/c1-21-6-4-13(25)8-12(21)9-14(19(27)29-3)18-15-5-7-23(10-16(26)20(28)31-23)22(15,2)11-17-24(18,21)30-17/h8,14-18,26H,4-7,9-11H2,1-3H3/t14-,15+,16?,17-,18+,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCONGKEWSYBKD-NBACNWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CC(C(=O)O6)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CC(C(=O)O6)O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334678-67-0 | |

| Record name | 21-Hydroxyeplerenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334678670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-HYDROXYEPLERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87R014GSYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.